Bienvenue dans la boutique en ligne BenchChem!

7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

drug-likeness permeability solubility

Procure 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 902035-56-7) for kinase-focused screening decks where CNS permeability is critical. Its zero HBD, moderate TPSA (48 Ų), and XLogP3-AA of 4.1 align with BBB-penetrant drug-likeness parameters, making it a structurally appropriate reference for glioblastoma or neurodegenerative disease targets. Use this imidazole analog to deconvolve the C7 substituent contribution in PI3Kδ SAR studies; it serves as a matched but putatively less potent comparator to benzimidazole-containing leads. Its rigid, hinge-binding scaffold (3 rotatable bonds) is ideal for computational docking and pharmacophore model development, while its distinct imidazole basicity (pKa ~7.1) provides a baseline for evaluating CYP450-mediated metabolism in azole-containing kinase inhibitor programs. Ensure re-validation of biological profiles when comparing with 2-methylimidazole or 7-chloro analogs.

Molecular Formula C22H17N5
Molecular Weight 351.413
CAS No. 902035-56-7
Cat. No. B2872161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
CAS902035-56-7
Molecular FormulaC22H17N5
Molecular Weight351.413
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5C=CN=C5
InChIInChI=1S/C22H17N5/c1-16-21(18-10-6-3-7-11-18)22-24-19(17-8-4-2-5-9-17)14-20(27(22)25-16)26-13-12-23-15-26/h2-15H,1H3
InChIKeyUSDCYHJDUSGOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 902035-56-7)? A Procurement-Focused Introduction


7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine (CAS 902035-56-7, PubChem CID 4911811) is a fully substituted, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine (PP) scaffold class [1]. It features a 2-methyl substituent on the pyrazole ring, phenyl groups at positions 3 and 5, and an N-linked imidazole ring at position 7. With a molecular weight of 351.4 g/mol, a calculated XLogP3-AA of 4.1, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 48 Ų [1], this compound occupies a physicochemical space distinct from many polar, HBD-rich kinase inhibitor analogs. The pyrazolo[1,5-a]pyrimidine core is recognized as a privileged scaffold in medicinal chemistry for targeting lipid kinases (e.g., PI3Kδ) and receptor tyrosine kinases (e.g., KDR/VEGFR2) [2][3].

Why 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine Cannot Be Simply Swapped for Another Pyrazolo[1,5-a]pyrimidine Analog


Within the pyrazolo[1,5-a]pyrimidine class, biological activity and physicochemical behavior are exquisitely sensitive to the nature of the C7 substituent. The 7-position is directly conjugated with the pyrimidine ring's π-system and frequently projects into the solvent-exposed or hinge-binding region of kinase active sites [1]. Replacing the unsubstituted imidazole at C7 with a 2-methylimidazole (CAS of the 2-methyl analog: not assigned in the literature but sold as a distinct entity) alters the basicity (pKa shift from ~7.1 to ~7.9 for the imidazole ring) and introduces steric hindrance that can disrupt key hydrogen-bonding interactions with the target protein [2]. Similarly, replacement with chlorine (7-chloro analog) eliminates all hydrogen-bond acceptor capacity at this vector, while a hydrazinyl substituent introduces a primary amine that increases HBD count to 2 and TPSA to ~76 Ų [1]. These structural perturbations produce quantifiable differences in computed drug-likeness parameters, metabolic stability, and kinase selectivity profiles that preclude simple interchangeability without re-validation of the entire biological profile.

Quantitative Differentiation Evidence for 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine vs. Its Closest Structural Analogs


Physicochemical Property Comparison: Target Compound vs. 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

The target imidazole-substituted compound exhibits a lower calculated LogP (XLogP3-AA = 4.1) compared to its 7-chloro analog (XLogP3-AA = 5.0, computed via PubChem) and a smaller TPSA (48 vs. 31 Ų). The imidazole nitrogen provides a hydrogen-bond acceptor site absent in the chloro analog, which may translate to improved aqueous solubility and reduced phospholipidosis risk. However, no experimental head-to-head solubility or permeability data are publicly available for these specific compounds. [1]

drug-likeness permeability solubility

Hydrogen-Bond Donor/Acceptor Profile vs. 7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

The target compound possesses zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3), compared to the 7-hydrazinyl analog which has HBD = 2, HBA = 4, and a TPSA of approximately 76 Ų [1]. In the context of CNS drug design rules, compounds with HBD ≤ 1 and TPSA < 60 Ų are strongly favored for passive blood-brain barrier (BBB) penetration [2]. The hydrazinyl analog, with its additional polar functionality, falls outside optimal CNS drug-like space, whereas the imidazole-substituted compound satisfies these criteria.

blood-brain barrier penetration CNS drug design off-target promiscuity

C7 Substituent Effect on PI3Kδ Kinase Inhibition: Class-Level SAR Inference

In a published library of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors, the nature of the C7 substituent was found to be a primary determinant of both potency and isoform selectivity. Benzimidazole-containing derivatives achieved PI3Kδ IC50 values ranging from 1.892 μM to 0.018 μM (18 nM), with the lead compound CPL302415 demonstrating selectivity ratios of PI3Kα/δ = 79, PI3Kβ/δ = 1415, and PI3Kγ/δ = 939 [1]. While no direct enzymatic data exist for the unsubstituted imidazole analog (the target compound), the SAR trend indicates that N-linked azole rings at C7 are compatible with potent PI3Kδ engagement. The target compound's imidazole ring offers one fewer aromatic ring and a distinct hydrogen-bonding geometry compared to the benzimidazole series, which may result in altered selectivity profiles. Experimental IC50 and selectivity data for this specific compound have not been reported in the peer-reviewed literature as of the search date.

PI3Kδ kinase selectivity SLE

Structural Alert Assessment: Absence of the 2-Methylimidazole Metabolic Liability

The target compound bears an unsubstituted imidazole at C7, whereas the commercially available analog 7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine carries a methyl group at the imidazole 2-position. The 2-methylimidazole motif is a known substrate for CYP450-mediated methyl hydroxylation, which can generate reactive aldehyde intermediates upon further oxidation. The unsubstituted imidazole in the target compound eliminates this metabolic soft spot, predicting improved microsomal stability [1]. However, experimental intrinsic clearance (CLint) or in vivo PK data comparing these two compounds are not publicly available.

metabolic stability CYP450 lead optimization

Recommended Application Scenarios for 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine Based on Available Evidence


Kinase Inhibitor Screening Library Enrichment for CNS-Penetrant Lead Discovery

With zero HBD, moderate TPSA (48 Ų), and a calculated LogP of 4.1, this compound occupies physicochemical space consistent with CNS drug-likeness parameters [1][2]. It is a structurally appropriate candidate for inclusion in kinase-focused screening decks targeting CNS indications such as glioblastoma or neurodegenerative diseases where BBB penetration is critical.

Negative Control or Comparator in PI3Kδ/Benzimidazole-Based Inhibitor Programs

Given the established potency of benzimidazole-containing pyrazolo[1,5-a]pyrimidines against PI3Kδ (IC50 as low as 18 nM) [3], the imidazole analog may serve as a structurally matched but putatively less potent comparator to probe the importance of the benzimidazole ring system. Procurement for this purpose allows SAR deconvolution of the C7 substituent contribution.

In Silico Docking and Pharmacophore Model Generation

The well-defined, rigid structure with precisely positioned hydrogen-bond acceptor atoms (imidazole N3, pyrimidine N1, pyrazole N) makes this compound an ideal reference ligand for computational docking studies and pharmacophore model development targeting kinases with hinge-region binding motifs. The absence of rotatable bonds beyond the three freely rotating rings further enhances its utility as a computational probe [1].

Metabolic Stability Benchmarking for Imidazole-Containing Heterocycles

As a compound that avoids the 2-methylimidazole metabolic alert while retaining the N-linked imidazole pharmacophore, it can serve as a baseline for evaluating the impact of imidazole substitution on CYP450-mediated metabolism [4]. This is relevant for medicinal chemistry programs seeking to balance potency and metabolic stability in azole-containing kinase inhibitors.

Quote Request

Request a Quote for 7-(1H-imidazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.